
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (6-DMSFP) is an organic compound that is mainly used in scientific research and laboratory experiments. It has a wide range of applications, ranging from biochemical and physiological effects to its use as a reagent in synthesis.
Scientific Research Applications
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a ligand for metal ions. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Mechanism of Action
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% acts as an intermediate in the synthesis of organic compounds. It is capable of forming strong covalent bonds with other molecules, which allows it to act as a catalyst in the formation of polymers. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can form complexes with metal ions, which can be used as catalysts in the synthesis of organic compounds.
Biochemical and Physiological Effects
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been found to have antifungal activity, and has been shown to inhibit the growth of the fungus Candida albicans.
Advantages and Limitations for Lab Experiments
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical supply companies. In addition, it is easy to handle and store, and can be used in a wide range of experiments. The main limitation of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is that it is toxic and should be handled with care.
Future Directions
There are several potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it could be used in the development of new polymers and catalysts. Finally, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% could be studied further to determine its potential biochemical and physiological effects.
Synthesis Methods
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized by a two-step process. In the first step, a sulfamoyl ester is formed from the reaction of 2-formylphenol and N,N-dimethylsulfamoyl chloride in the presence of a base. In the second step, the sulfamoyl ester is reacted with 6-chloro-2-formylphenol to form 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
2-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-4-3-7-12(14)13-8-5-6-11(10-17)15(13)18/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWVUHAFVFOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

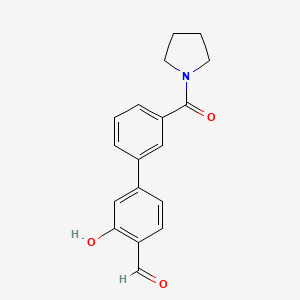

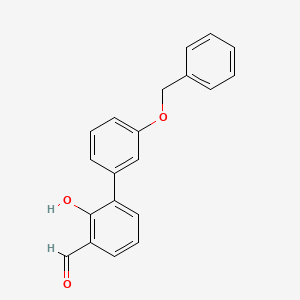
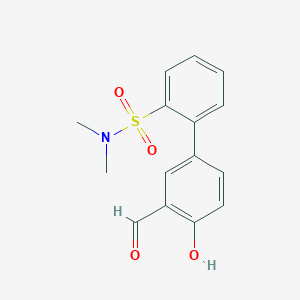
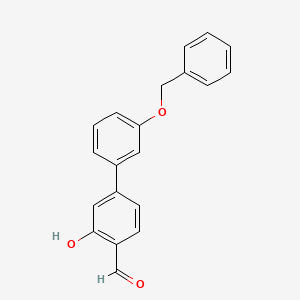

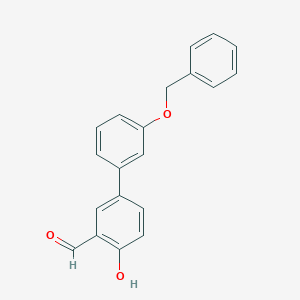
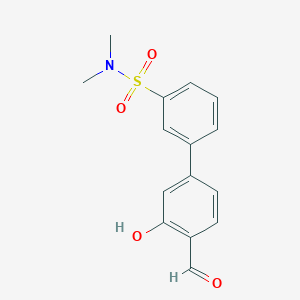
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)
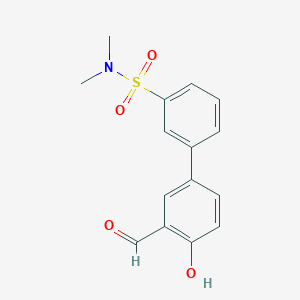



![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)